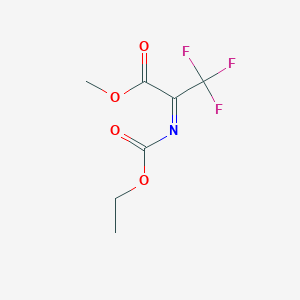

methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate

Description

Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate is a fluorinated ester featuring an ethoxycarbonylimino group (E-configuration) at the C2 position and a trifluoromethyl group at C2. This compound combines the electron-withdrawing effects of fluorine and the reactivity of the imino group, making it valuable in organic synthesis, particularly for constructing nitrogen-containing heterocycles or fluorinated bioactive molecules. The E-configuration ensures spatial alignment that influences its chemical behavior and interaction with biological targets .

Properties

CAS No. |

161083-22-3 |

|---|---|

Molecular Formula |

C7H8F3NO4 |

Molecular Weight |

227.14 g/mol |

IUPAC Name |

methyl 2-ethoxycarbonylimino-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C7H8F3NO4/c1-3-15-6(13)11-4(5(12)14-2)7(8,9)10/h3H2,1-2H3 |

InChI Key |

RJEMIPZJWKAIED-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N=C(C(=O)OC)C(F)(F)F |

Canonical SMILES |

CCOC(=O)N=C(C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate typically involves the reaction of ethyl isocyanate with methyl 3,3,3-trifluoropyruvate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imino group. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or THF.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Oxo derivatives with increased functionality.

Reduction: Amine derivatives with potential biological activity.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations at C2

Ethyl 2-Diazo-3,3,3-Trifluoropropanoate (EtDTP)

- Structure : Ethyl ester with a diazo group (-N₂) at C2.

- Reactivity : The diazo group enables carbene formation, facilitating N–H bond insertion reactions in biocatalysis (e.g., synthesis of α-trifluoromethyl amines) .

- Applications : Used in asymmetric synthesis with myoglobin variants to achieve high enantioselectivity (up to 98% ee) .

- Safety : Requires anaerobic conditions due to diazo instability .

Methyl 2-Amino-3,3,3-Trifluoropropanoate

- Structure: Methyl ester with an amino group (-NH₂) at C2.

- Reactivity: Acts as a precursor for amino acid derivatives; lower acidity (predicted pKa ~2.70) compared to the imino analog .

- Physical Properties : Higher melting point (168–170°C) due to intermolecular hydrogen bonding .

- Hazards : Irritating to eyes and skin .

Ethyl Trifluoropyruvate

Substituent Modifications on the Ester Group

Benzyl 2-Diazo-3,3,3-Trifluoropropanoate

- Structure : Benzyl ester with a diazo group at C2.

- Synthesis : Prepared via a five-step route from trifluoroacetic acid and p-anisidine .

- Steric Effects : Bulkier benzyl group reduces reaction yields compared to ethyl/methyl esters in carbene transfer reactions .

Methyl 3,3,3-Trifluoro-2,2-Dimethylpropanoate

Spatial and Electronic Effects

Configuration (E vs. Z)

- The E-configuration in the target compound favors planar geometry, enhancing conjugation between the imino and ester groups. In contrast, Z-isomers (e.g., allyl acetates in ) exhibit distorted geometries, altering reactivity in cycloadditions .

Trifluoromethyl Group Impact

- The -CF₃ group increases electronegativity and metabolic stability compared to non-fluorinated analogs. For example, methyl (2E)-3-[3-(trifluoromethyl)phenyl]acrylate () shows enhanced lipophilicity for agrochemical applications.

Data Tables

Table 1: Comparative Physical Properties

Biological Activity

Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an ethoxycarbonyl group, an imino group, and a trifluoromethyl group. The following table summarizes its key properties:

| Property | Value |

|---|---|

| CAS No. | 161083-22-3 |

| Molecular Formula | C7H8F3NO4 |

| Molecular Weight | 227.14 g/mol |

| IUPAC Name | methyl 2-ethoxycarbonylimino-3,3,3-trifluoropropanoate |

| InChI Key | RJEMIPZJWKAIED-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl isocyanate with methyl 3,3,3-trifluoropyruvate. This reaction is facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, aiding in cellular penetration. Inside the cell, the compound can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity .

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Enzyme Inhibition : Studies suggest that this compound can act as an enzyme inhibitor, which could have implications for drug development.

- Anticancer Properties : Preliminary investigations indicate potential anticancer activities, warranting further exploration in cancer therapeutics.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties in cellular models .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- A study focusing on enzyme inhibitors highlighted the potential of compounds with trifluoromethyl groups to enhance binding affinity and specificity towards target enzymes .

- Another research indicated that similar compounds possess significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.